(E)-4-(2-(2-(N-((p-Methoxyphenyl)sulfonyl)amino)phenyl)ethenyl)pyridine 1-oxide

Catalog No.
S548473
CAS No.
173529-10-7
M.F
C20H18N2O4S
M. Wt
382.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-(2-(2-(N-((p-Methoxyphenyl)sulfonyl)amino)ph...

CAS Number

173529-10-7

Product Name

(E)-4-(2-(2-(N-((p-Methoxyphenyl)sulfonyl)amino)phenyl)ethenyl)pyridine 1-oxide

IUPAC Name

(NE)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20+

InChI Key

LBPNULPSVCDYRF-VOTSOKGWSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O

Solubility

Soluble in DMSO, not in water

Synonyms

(E)-4-((2-N-(4-methoxybenzenesulfonyl)amino)stilbazole)1-oxide, HMN-176

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=C\C2=C/C=C3C=CN(C=C3)O

Description

The exact mass of the compound (E)-4-(2-(2-(N-((p-Methoxyphenyl)sulfonyl)amino)phenyl)ethenyl)pyridine 1-oxide is 382.09873 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Exact Mass

382.09873

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: DiMaio MA, Mikhailov A, Rieder CL, Von Hoff DD, Palazzo RE. The small organic compound HMN-176 delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation. Mol Cancer Ther. 2009 Mar;8(3):592-601. doi: 10.1158/1535-7163.MCT-08-0876. Epub 2009 Mar 3. PubMed PMID: 19258425; PubMed Central PMCID: PMC2717217.
2: Garland LL, Taylor C, Pilkington DL, Cohen JL, Von Hoff DD. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors. Clin Cancer Res. 2006 Sep 1;12(17):5182-9. PubMed PMID: 16951237.
3: Medina-Gundrum L, Cerna C, Gomez L, Izbicka E. Investigation of HMN-176 anticancer activity in human tumor specimens in vitro and the effects of HMN-176 on differential gene expression. Invest New Drugs. 2005 Jan;23(1):3-9. PubMed PMID: 15528975.
4: Takagi M, Honmura T, Watanabe S, Yamaguchi R, Nogawa M, Nishimura I, Katoh F, Matsuda M, Hidaka H. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176. Invest New Drugs. 2003 Nov;21(4):387-99. PubMed PMID: 14586206.
5: Tanaka H, Ohshima N, Ikenoya M, Komori K, Katoh F, Hidaka H. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y. Cancer Res. 2003 Oct 15;63(20):6942-7. PubMed PMID: 14583495.

Explore Compound Types